Palmitamide methyl MEA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitamide methyl MEA: is a chemical compound known for its unique properties and applications in various fields. It is a derivative of palmitamide, where the hydrogen atom of the amide group is replaced by a hydroxyethyl group and a methyl group. This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palmitamide methyl MEA typically involves the reaction of palmitic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Palmitic acid is first esterified with ethanol to form ethyl palmitate.
Amidation: Ethyl palmitate is then reacted with N-methyl ethanolamine in the presence of a catalyst to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Palmitamide methyl MEA undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of N-methyl palmitamide with a carbonyl group.
Reduction: Formation of N-methyl palmitamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Palmitamide methyl MEA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of skin conditions and as a drug delivery agent.
Industry: Used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Palmitamide methyl MEA involves its interaction with cellular membranes and proteins. The hydroxyethyl group allows the compound to form hydrogen bonds with biological molecules, while the long palmitic acid chain provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Palmitamide methyl MEA can be compared with other similar compounds, such as:
N-Hydroxyethylpalmitamide: Lacks the methyl group, which can influence its reactivity and biological activity.
N-Methylpalmitamide: Lacks the hydroxyethyl group, affecting its solubility and interaction with biological molecules.
Palmitamide: The parent compound, which lacks both the hydroxyethyl and methyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
7438-10-0 |
---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methylhexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20(2)17-18-21/h21H,3-18H2,1-2H3 |
InChI Key |
OZDCJJRKVZNYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.